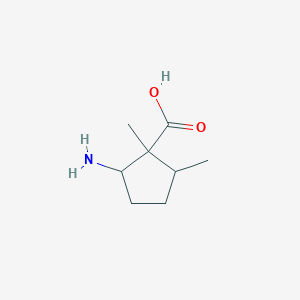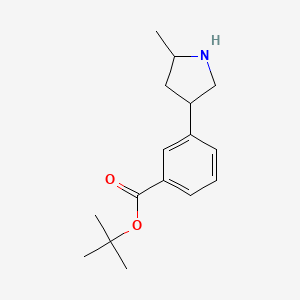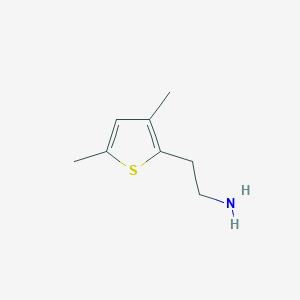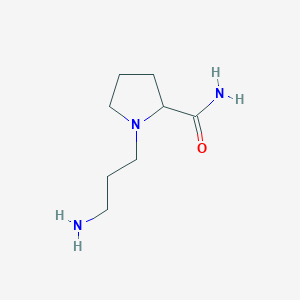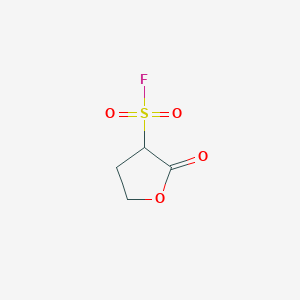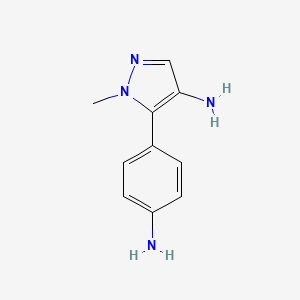
2-Methyl-5-(3-methylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(3-methylcyclohexyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and a cyclohexyl group attached to the benzene ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of cyclometalated ruthenium complexes . This method proceeds under mild conditions (60°C) and uses sodium hydroxide as a base. Another method involves the reduction of nitroarenes, which can be catalyzed by various metal complexes .
Analyse Chemischer Reaktionen
2-Methyl-5-(3-methylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(3-methylcyclohexyl)aniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, which are essential for its biological activities. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-(3-methylcyclohexyl)aniline can be compared with other aniline derivatives, such as N-Methylaniline and 2-Methoxyaniline . These compounds share similar structural features but differ in their reactivity and applications. For example, N-Methylaniline is used as a fuel additive and in the production of dyes, while 2-Methoxyaniline is used in the synthesis of pharmaceuticals and agrochemicals. The presence of the cyclohexyl group in this compound makes it unique, providing distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
2-methyl-5-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h6-7,9-10,12H,3-5,8,15H2,1-2H3 |
InChI-Schlüssel |
KIUHIXLVCRPLQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)C2=CC(=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


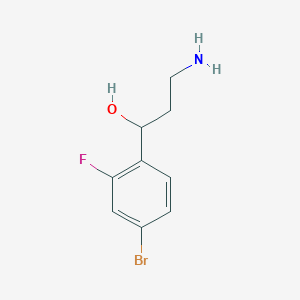
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)



